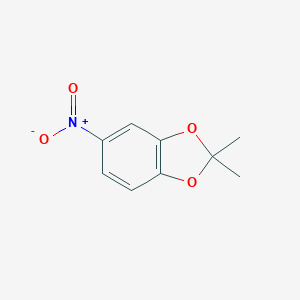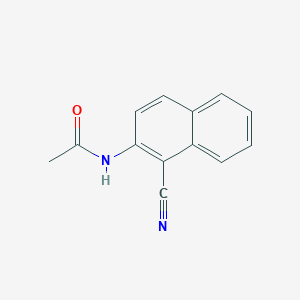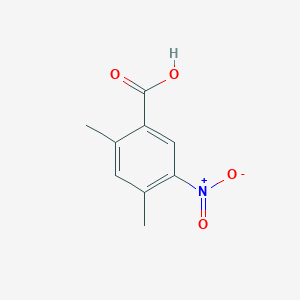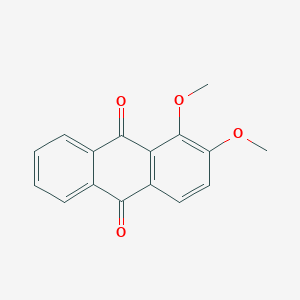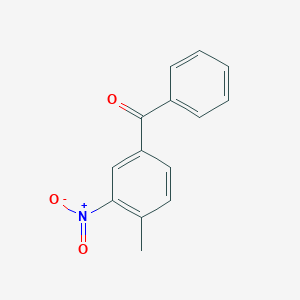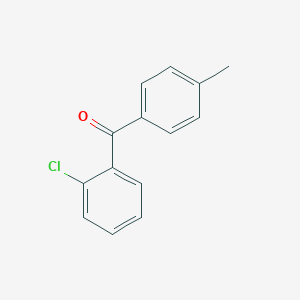
1,3-Bis(propan-2-ylideneamino)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(propan-2-ylideneamino)urea, also known as BPU, is a small molecule inhibitor that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule was first synthesized in the early 2000s and has since been studied extensively for its ability to inhibit various enzymes and signaling pathways. In
Scientific Research Applications
1,3-Bis(propan-2-ylideneamino)urea has been shown to inhibit various enzymes and signaling pathways, making it a promising candidate for the development of new drugs. Some of the enzymes that 1,3-Bis(propan-2-ylideneamino)urea inhibits include protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and glycogen synthase kinase-3β (GSK-3β). 1,3-Bis(propan-2-ylideneamino)urea has also been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy drugs.
Mechanism of Action
1,3-Bis(propan-2-ylideneamino)urea exerts its inhibitory effects by binding to the ATP-binding site of the target enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in downstream signaling. 1,3-Bis(propan-2-ylideneamino)urea has been shown to have a high affinity for the ATP-binding site of PKC, which is thought to be responsible for its potent inhibitory effects.
Biochemical and Physiological Effects
1,3-Bis(propan-2-ylideneamino)urea has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and signaling pathways, 1,3-Bis(propan-2-ylideneamino)urea has been shown to induce apoptosis (programmed cell death) in cancer cells. 1,3-Bis(propan-2-ylideneamino)urea has also been shown to reduce inflammation and to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,3-Bis(propan-2-ylideneamino)urea is its high potency and selectivity for target enzymes. This makes it a valuable tool for studying the function of these enzymes in various cellular processes. However, one limitation of 1,3-Bis(propan-2-ylideneamino)urea is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 1,3-Bis(propan-2-ylideneamino)urea. One area of interest is the development of 1,3-Bis(propan-2-ylideneamino)urea derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the identification of new target enzymes and signaling pathways that can be inhibited by 1,3-Bis(propan-2-ylideneamino)urea. Finally, there is a growing interest in the use of 1,3-Bis(propan-2-ylideneamino)urea as a tool for studying the role of PKC in various cellular processes, including cancer and neurodegenerative diseases.
Conclusion
In conclusion, 1,3-Bis(propan-2-ylideneamino)urea is a small molecule inhibitor with significant potential for the development of new drugs. Its ability to inhibit various enzymes and signaling pathways, induce apoptosis in cancer cells, and reduce inflammation make it a promising candidate for the treatment of a wide range of diseases. While there are some limitations to its use in lab experiments, the future directions for research on 1,3-Bis(propan-2-ylideneamino)urea are numerous and exciting.
Synthesis Methods
The synthesis of 1,3-Bis(propan-2-ylideneamino)urea involves the reaction of urea with two molecules of isopropylideneamine. The reaction is carried out in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and chloroform.
properties
CAS RN |
19411-36-0 |
|---|---|
Product Name |
1,3-Bis(propan-2-ylideneamino)urea |
Molecular Formula |
C7H14N4O |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1,3-bis(propan-2-ylideneamino)urea |
InChI |
InChI=1S/C7H14N4O/c1-5(2)8-10-7(12)11-9-6(3)4/h1-4H3,(H2,10,11,12) |
InChI Key |
NEDNZSWCDZPHMZ-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)NN=C(C)C)C |
Canonical SMILES |
CC(=NNC(=O)NN=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



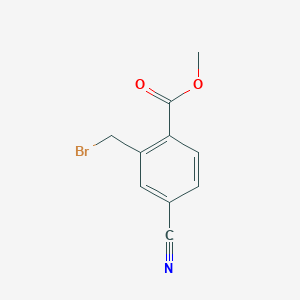
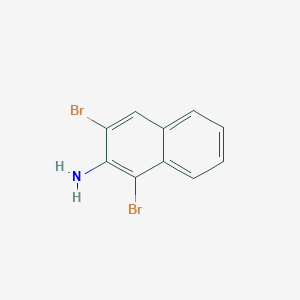

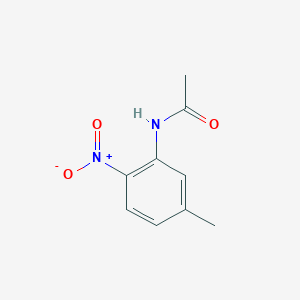
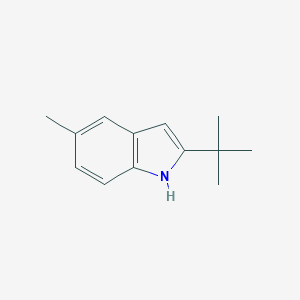

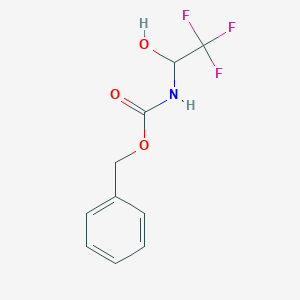
![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B189131.png)
